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Compound of Interest

Compound Name:
N-(2-Chloro-5-

methoxyphenyl)acetamide

Cat. No.: B7942278

Get Quote

Executive Summary & Compound Profile
N-(2-Chloro-5-methoxyphenyl)acetamide is a functionalized acetanilide derivative used

primarily as an intermediate in the synthesis of heterocyclic pharmaceuticals and azo dyes. Its

structure features an electron-donating methoxy group meta to the amide nitrogen and an

electron-withdrawing chlorine atom in the ortho position. This specific substitution pattern

creates a unique electronic push-pull system that influences both its metabolic stability and its

reactivity in subsequent electrophilic aromatic substitutions.
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Property Specification

IUPAC Name N-(2-Chloro-5-methoxyphenyl)acetamide

CAS Number 51488-87-0

Molecular Formula

C

H

ClNO

Molecular Weight 199.63 g/mol

Precursor 2-Chloro-5-methoxyaniline (CAS: 2401-24-3)

Key Functional Groups Secondary Amide, Aryl Chloride, Aryl Ether

Synthetic Pathway & Mechanism[1]
The most robust route for synthesizing this compound is the Nucleophilic Acyl Substitution of 2-

chloro-5-methoxyaniline using acetic anhydride (

). While acetyl chloride (

) can be used, acetic anhydride offers a "greener" profile with easier handling and high atom
economy when catalyzed by sodium acetate.

Reaction Mechanism
The amine nitrogen of the aniline acts as a nucleophile, attacking the carbonyl carbon of the

acetic anhydride. The ortho-chlorine provides steric hindrance, potentially slowing the reaction

compared to unsubstituted anilines, while the meta-methoxy group (para to the chlorine) exerts

a +M (mesomeric) effect, slightly increasing electron density at the nitrogen, counteracting the

inductive withdrawal of the chlorine.

Visualization of Reaction Logic
The following diagram illustrates the synthesis workflow and the critical decision points involved

in the reaction optimization.
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Caption: Mechanistic flow for the acetylation of 2-chloro-5-methoxyaniline showing reagent

stoichiometry and byproduct elimination.

Experimental Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable.

Materials
Substrate: 2-Chloro-5-methoxyaniline (1.58 g, 10 mmol).

Reagent: Acetic Anhydride (1.22 g, 12 mmol).

Solvent: Glacial Acetic Acid (10 mL) or Water (suspension method).

Buffer/Base: Sodium Acetate (anhydrous, 1.0 g).

Step-by-Step Methodology
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58

g of 2-chloro-5-methoxyaniline in 10 mL of glacial acetic acid.

Why: The aniline may have low solubility in water due to the lipophilic chloro and methoxy

groups. Acetic acid serves as both solvent and catalyst.
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Reagent Addition: Add 1.22 g (approx. 1.15 mL) of acetic anhydride dropwise over 5

minutes.

Control: The reaction is exothermic. If scaling up (>50g), use an ice bath to maintain

temperature <40°C to prevent di-acetylation (though rare with ortho-substituted anilines).

Reaction: Stir the mixture at room temperature for 30–60 minutes.

Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting

aniline (higher R

, fluorescent) should disappear, replaced by the amide (lower R

, UV active).

Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous

stirring.

Observation: The product should precipitate immediately as a white to off-white solid.

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with 2 x 20 mL of cold

water to remove residual acetic acid.

Purification: Recrystallize from Ethanol/Water (1:1 mixture).

Integrity Check: Dissolve the crude solid in hot ethanol, then add water until turbidity just

appears. Cool slowly to 4°C to maximize crystal purity.

Characterization & Validation
The following data confirms the structural identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Analysis
The presence of the chlorine atom at the C2 position and the methoxy at C5 creates a distinct

splitting pattern in the aromatic region.
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: N-H stretching (sharp band, indicative of secondary amides).

1660–1690 cm

: C=O stretching (Amide I band). The frequency is slightly lowered due to conjugation with
the aromatic ring.

1530–1550 cm

: N-H bending (Amide II band).

1050–1250 cm

: C-O-C asymmetric stretching (Methoxy group).

Mass Spectrometry (GC-MS / ESI)
Molecular Ion (M+): m/z 199 (base peak for

Cl) and 201 (for

Cl).

Isotope Pattern: A characteristic 3:1 ratio between M+ and M+2 peaks confirms the presence

of a single chlorine atom.

Fragmentation: Loss of the acetyl group (M-43) is a common fragmentation pathway, yielding

the chloro-anisidine cation at m/z ~156.

Analytical Workflow Diagram
To ensure batch-to-batch consistency, the following analytical decision tree should be applied.
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Caption: Quality control decision tree ensuring purity before structural validation.

Safety & Handling
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2-Chloro-5-methoxyaniline: Toxic by inhalation and ingestion. Potential skin sensitizer. Use in

a fume hood.

Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water.

Waste Disposal: Aqueous filtrates containing acetic acid should be neutralized with sodium

bicarbonate before disposal. Halogenated organic solids must be disposed of in designated

hazardous waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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